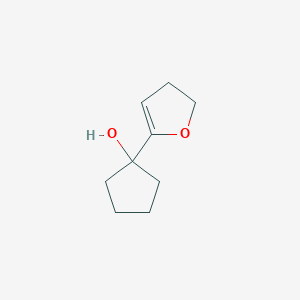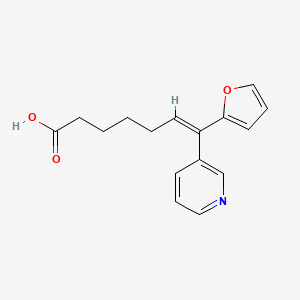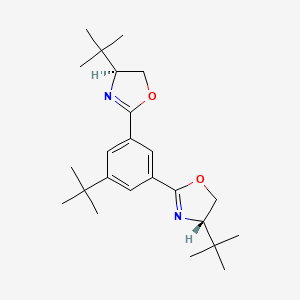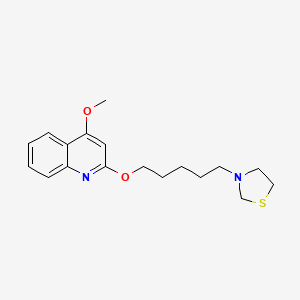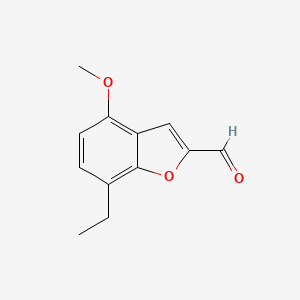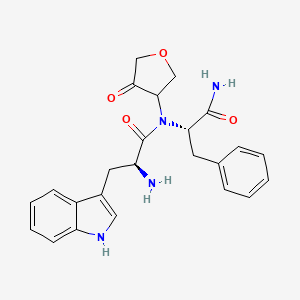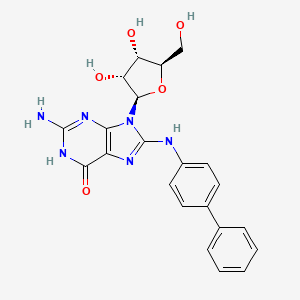
N-(Guanosin-8-yl)-4-aminobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Guanosin-8-yl)-4-aminobiphenyl is a compound formed by the substitution of guanosine at the 8th position with 4-aminobiphenyl. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role in studying the interactions between carcinogenic compounds and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Guanosin-8-yl)-4-aminobiphenyl can be synthesized through the reaction of guanosine with 4-aminobiphenyl derivatives. One common method involves the use of N-acetoxy-N-2-acetylaminofluorene (AAAF) as a reagent, which reacts with guanosine to form N-(guanosin-8-yl) acetylaminofluorene . The reaction typically requires specific conditions, such as the presence of a solvent like methanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Guanosin-8-yl)-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Applications De Recherche Scientifique
N-(Guanosin-8-yl)-4-aminobiphenyl has several scientific research applications:
Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit industries focused on pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of N-(Guanosin-8-yl)-4-aminobiphenyl involves its interaction with DNA. The compound forms adducts with guanine bases in DNA, leading to distortions in the DNA structure. These distortions can interfere with DNA replication and repair processes, resulting in mutations and potentially contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Deoxyguanosin-8-yl)-1-aminopyrene: Similar in structure, this compound also forms adducts with guanine bases and is used to study mutagenesis.
N-(Guanosin-8-yl)-2-aminofluorene: Another similar compound, it is used in research to understand the effects of DNA adducts.
Uniqueness
N-(Guanosin-8-yl)-4-aminobiphenyl is unique due to its specific substitution pattern and the particular interactions it has with DNA. This uniqueness makes it a valuable tool in studying the detailed mechanisms of DNA damage and repair, as well as the effects of specific carcinogens on genetic material.
Propriétés
Numéro CAS |
74764-35-5 |
|---|---|
Formule moléculaire |
C22H22N6O5 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C22H22N6O5/c23-21-26-18-15(19(32)27-21)25-22(28(18)20-17(31)16(30)14(10-29)33-20)24-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16-17,20,29-31H,10H2,(H,24,25)(H3,23,26,27,32)/t14-,16-,17-,20-/m1/s1 |
Clé InChI |
MJCZPTFZYZULKP-WVSUBDOOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N=C(NC4=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)CO)O)O)N=C(NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



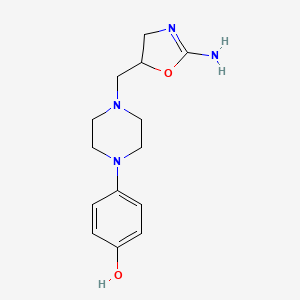


![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
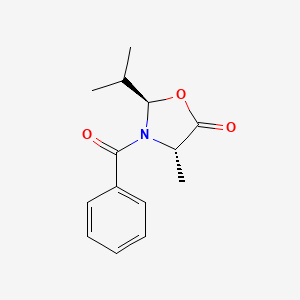
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
